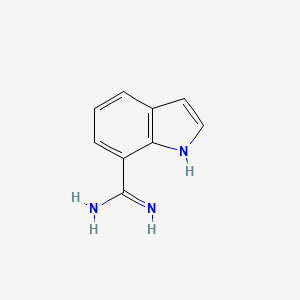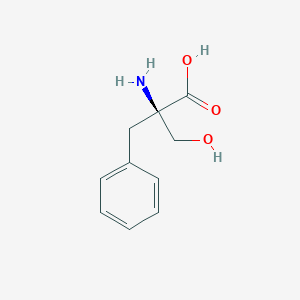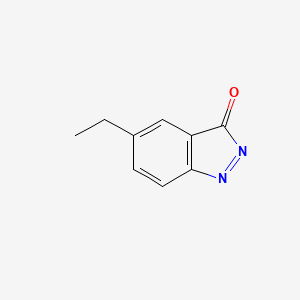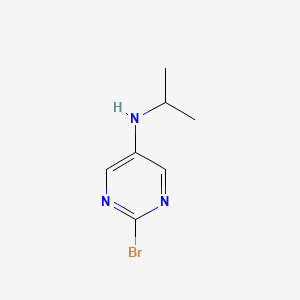
N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide typically involves the bromination of 2-oxo-2H-chromen-3-yl acetamide. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with bromine in the presence of a suitable solvent like dichloromethane. The resulting 7-bromo-2H-chromen-2-one is then reacted with acetamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Substitution: N-(7-Substituted-2-oxo-2H-chromen-3-yl)acetamide derivatives.
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Condensation: Imines or enamines.
Aplicaciones Científicas De Investigación
N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Antifungal Activity: The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-2H-chromen-2-one: A precursor in the synthesis of N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide with similar biological activities.
7-Diethylamino-2-oxo-2H-chromen-3-carboxylic acid: Another coumarin derivative with fluorescent properties used in chemosensors.
3-(2-Bromoacetyl)-2H-chromen-2-one: A related compound used in the synthesis of biologically active pyran and pyridine derivatives.
Uniqueness
This compound stands out due to its unique combination of a bromine atom and an acetamide group, which enhances its biological activity and specificity. This makes it a valuable compound for various scientific research applications, particularly in the fields of antimicrobial and anticancer research .
Propiedades
Fórmula molecular |
C11H8BrNO3 |
|---|---|
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
N-(7-bromo-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H8BrNO3/c1-6(14)13-9-4-7-2-3-8(12)5-10(7)16-11(9)15/h2-5H,1H3,(H,13,14) |
Clave InChI |
XZSMCEAGYPVAEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C(C=C2)Br)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



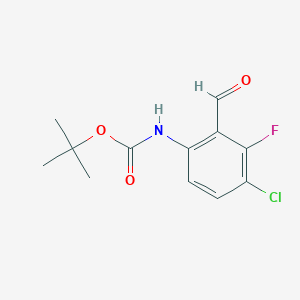
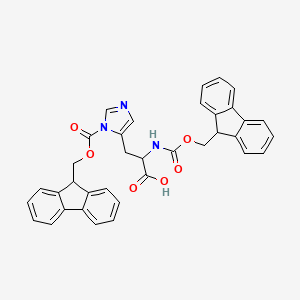
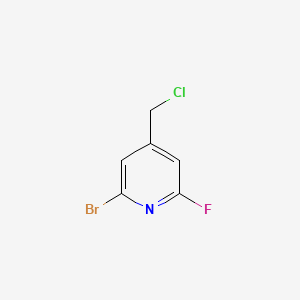
![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)
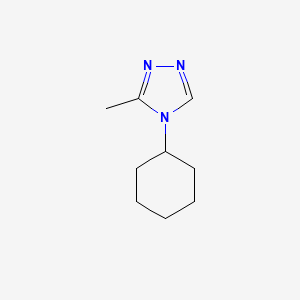
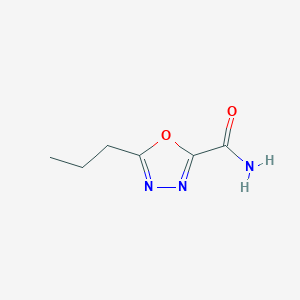
![3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)


